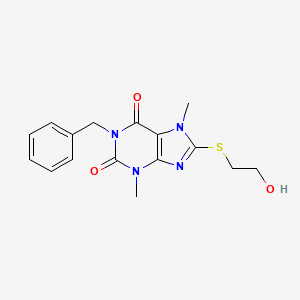
1-benzyl-8-((2-hydroxyethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-8-((2-hydroxyethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H18N4O3S and its molecular weight is 346.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Structure and Properties
- The compound's structure is characterized by a fused ring system, typical of purine derivatives, which provides a versatile scaffold for modifications and interactions with biological targets. The presence of substituents such as benzyl, hydroxyethyl, and thio groups contribute to its unique chemical properties and potential reactivity (Karczmarzyk, Z., Karolak‐Wojciechowska, J., & Pawłowski, M., 1995) Source.
Synthesis and Modification
- Research has explored the synthesis and modification of similar compounds, aiming at enhancing their chemical and pharmacological properties. Techniques such as the incorporation of protective groups and modifications at specific positions on the purine ring system have been utilized to create derivatives with desired features (Khaliullin, F., & Shabalina, Y., 2020) Source.
Potential Pharmacological Applications
- Some derivatives of the compound have been investigated for their affinity and activity towards various receptor systems, including serotonin receptors. Such studies are pivotal in drug development, offering insights into the potential therapeutic applications of these compounds in treating disorders like depression and anxiety (Żmudzki, P., et al., 2015) SourceSourceSource.
Catalytic and Green Chemistry Applications
- The compound's framework has been utilized in catalysis, demonstrating the potential for green chemistry applications. For instance, derivatives of purine-2,6-dione, similar to the compound , have been used as catalysts in organic synthesis, contributing to the development of more sustainable chemical processes (Yazdani-Elah-Abadi, A., et al., 2017) Source.
Metal Complex Formation
- Studies have also delved into the ability of similar compounds to form complex structures with metals, which could have implications in various fields such as materials science, catalysis, and medicinal chemistry. The interaction with metals can significantly alter the chemical and physical properties of the purine derivatives, opening up new avenues for research and applications (Shaker, S. A., 2011) Source.
Propriétés
IUPAC Name |
1-benzyl-8-(2-hydroxyethylsulfanyl)-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-18-12-13(17-15(18)24-9-8-21)19(2)16(23)20(14(12)22)10-11-6-4-3-5-7-11/h3-7,21H,8-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFLJZYAGULGQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SCCO)N(C(=O)N(C2=O)CC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
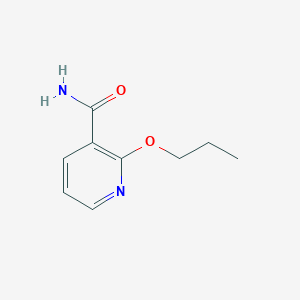
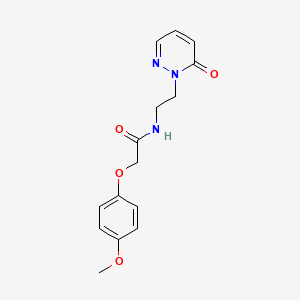
![2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]oxy}-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2405823.png)
![N-(3,5-dimethoxyphenyl)-N'-{3-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2405824.png)
![2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2405825.png)
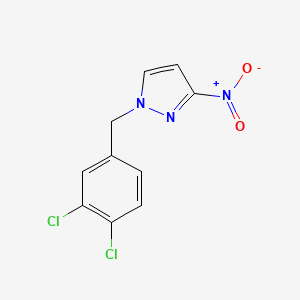
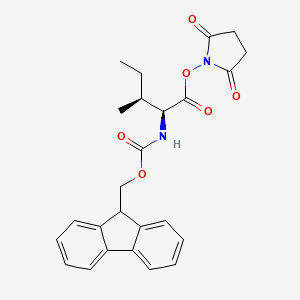
![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2405829.png)
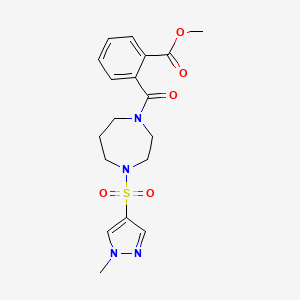
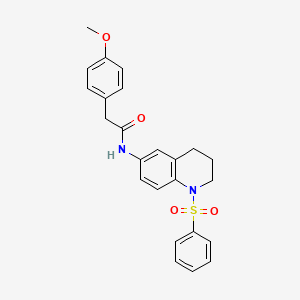
![1-(3-chlorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2405836.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-methylbenzoate](/img/structure/B2405837.png)
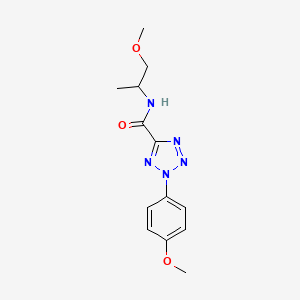
![2-[4-Ethyl-4-(4-ethylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2405840.png)
